molecular formula C27H26N4O3 B4614885 7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4614885
M. Wt: 454.5 g/mol
InChI Key: NMJIOYAXNBJBPP-UHFFFAOYSA-N
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Description

7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.20049070 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has focused on developing efficient synthetic routes for pyrido[2,3-d]pyrimidine derivatives. For example, the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones involves condensing various amino components with 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione in the presence of triethylorthoformate and dimethylformamide, showcasing a method for preparing substituted pyrido[1,2-a]pyrimidine derivatives with potential bioactivity (Rauf et al., 2010).

  • Characterization and Structural Analysis : Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized and characterized using spectral techniques including NMR, UV-visible, and FT-IR spectroscopy, alongside single-crystal X-ray diffraction analysis. This highlights the importance of thorough characterization in understanding the properties of these compounds (Ashraf et al., 2019).

Bioactivity Studies

  • Antithrombotic Properties : Pyrido[4,3-d]pyrimidine-2,4-diones, another closely related class, have been synthesized and identified as new antithrombotic compounds. These studies involve the synthesis of derivatives through methods like thermal fusion and their subsequent evaluation for antithrombotic activity, showcasing the potential therapeutic applications of these compounds (Furrer et al., 1994).

  • Urease Inhibition Activity : The synthesized pyrido[1,2-a]pyrimidine derivatives were evaluated for their urease inhibition activity, revealing that some compounds exhibited significant inhibitory effects. This suggests potential applications in designing inhibitors for urease-related disorders (Rauf et al., 2010).

Material Science Applications

  • Electronic and Molecular Structure Analysis : The study of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives also included computational exploration using density functional theory (DFT) to analyze their electronic structures. This type of analysis can have implications in material science, where the electronic properties of compounds are critical (Ashraf et al., 2019).

Properties

IUPAC Name

7-methyl-3-[(2-methylphenyl)methyl]-1-phenyl-5-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-18-10-6-7-11-20(18)17-30-26(33)23-22(25(32)29-14-8-9-15-29)16-19(2)28-24(23)31(27(30)34)21-12-4-3-5-13-21/h3-7,10-13,16H,8-9,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJIOYAXNBJBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4)C)C(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.